Lipophilicity (LogP) Differential: >2.5 Log Unit Increase Over 3-Amino-4-methylbenzenesulfonamide
3-Amino-N,N-diethyl-4-methylbenzenesulfonamide exhibits substantially higher lipophilicity compared to 3-amino-4-methylbenzenesulfonamide (CAS 6274-28-8), which lacks the N,N-diethyl substitution on the sulfonamide nitrogen. The target compound has a reported logP value of 2.117 (ChemBase) to 3.27 (Chemsrc), whereas the comparator 3-amino-4-methylbenzenesulfonamide has a logP of -0.12 (Hit2Lead) to -0.74 (Chemsrc) [1]. The difference of ≥2.5 log units translates to a >300-fold higher theoretical octanol-water partition coefficient, indicating markedly enhanced hydrophobic character.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.117 (ChemBase) to 3.27 (Chemsrc) |
| Comparator Or Baseline | 3-Amino-4-methylbenzenesulfonamide (CAS 6274-28-8): LogP = -0.12 (Hit2Lead) to -0.74 (Chemsrc) |
| Quantified Difference | ΔLogP ≥ 2.5 log units (>300-fold difference in partition coefficient) |
| Conditions | Computed/predicted logP values from different software platforms (ChemBase, Chemsrc, Hit2Lead databases) |
Why This Matters
This >2.5 log unit difference predicts dramatically different membrane permeability and solubility profiles, directly impacting compound suitability for cell-based assays, blood-brain barrier penetration predictions, and organic-phase reactions.
- [1] ChemBase. 3-Amino-N,N-diethyl-4-methyl-benzenesulfonamide. LogP: 2.117. View Source
